molecular formula C11H13N3 B2503293 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole CAS No. 2013124-64-4

1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole

Cat. No.: B2503293
CAS No.: 2013124-64-4
M. Wt: 187.246
InChI Key: LLRJRRQOLZNXMF-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methyl]-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to yield 1,2,3-triazoles efficiently. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethylphenyl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the triazole ring can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA; room temperature to 50°C

    Reduction: LiAlH4, NaBH4; room temperature to 40°C

    Substitution: Br2, HNO3; room temperature to 60°C

Major Products:

    Oxidation: Formation of triazole N-oxides

    Reduction: Formation of dihydrotriazoles

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-[(2,5-Dimethylphenyl)methyl]-1H-1,2,3-triazole has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways: The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

1-[(2,5-Dimethylphenyl)methyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-[(2,5-Dimethylphenyl)methyl]-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of a triazole ring.

    1-(2,5-Dimethylphenyl)ethanol: Contains a similar phenyl group but lacks the triazole ring.

Uniqueness: The presence of the triazole ring in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. Its ability to undergo “click chemistry” reactions efficiently and its potential bioactivity are notable features.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-3-4-10(2)11(7-9)8-14-6-5-12-13-14/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRJRRQOLZNXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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